6-Prop-2-enyl-2,3-dihydro-1-benzofuran-5-ol
Description
6-Prop-2-enyl-2,3-dihydro-1-benzofuran-5-ol is a dihydrobenzofuran derivative characterized by a partially saturated benzofuran core (positions 2 and 3), a hydroxyl group at position 5, and a prop-2-enyl (allyl) substituent at position 6 (Figure 1). Its molecular formula is C₁₁H₁₂O₂ (calculated molecular weight: 176.21 g/mol). The compound belongs to a class of organoheterocyclic molecules studied for their structural diversity and biological activities, including roles in metabolic regulation and medicinal chemistry .
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
6-prop-2-enyl-2,3-dihydro-1-benzofuran-5-ol |
InChI |
InChI=1S/C11H12O2/c1-2-3-8-7-11-9(4-5-13-11)6-10(8)12/h2,6-7,12H,1,3-5H2 |
InChI Key |
OANFSEHROSIYSQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C=C2CCOC2=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Friedel-Crafts Acylation: This method involves the acylation of benzene derivatives to form the benzofuran core.
Cyclization Reactions: Cyclization of appropriate precursors can lead to the formation of the benzofuran ring system.
Alkylation: Introduction of the prop-2-enyl group can be achieved through alkylation reactions using suitable alkylating agents.
Industrial Production Methods: Industrial production of this compound often involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Prop-2-enyl-2,3-dihydro-1-benzofuran-5-ol can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can reduce the compound to simpler derivatives.
Substitution: Substitution reactions can replace functional groups within the molecule with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidized derivatives such as aldehydes, ketones, and carboxylic acids.
Reduction Products: Reduced derivatives such as alcohols and amines.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
6-Prop-2-enyl-2,3-dihydro-1-benzofuran-5-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-Prop-2-enyl-2,3-dihydro-1-benzofuran-5-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Dihydrobenzofuran derivatives vary in substituents, stereochemistry, and functional groups, leading to differences in properties. Below is a comparative analysis (Table 1):
Table 1: Comparison of Structural Features and Properties
Key Observations:
Substituent Effects :
- Hydroxyl (OH) : Increases polarity and hydrogen-bonding capacity, enhancing water solubility (e.g., 2,3-Dihydro-1-benzofuran-5-ol ).
- Methoxy (OCH₃) : Boosts lipophilicity (logP) and stability against oxidation (e.g., 6-Methoxy-3-methyl-2-phenyl derivative ).
- Alkenyl Groups (e.g., prop-2-enyl) : Introduce hydrophobicity and reactivity; allylic positions may participate in conjugation or metabolic transformations.
Stereochemistry :
Metabolic Regulation
- 6-Methoxy-3-methyl-2-phenyl derivative : Exhibits antimicrobial properties, though specific targets remain uncharacterized .
Drug Development
- 2-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ol : Safety data highlight low acute toxicity (GHS Category 5), suggesting favorable pharmacokinetic profiles for further development .
Stability and Reactivity
- Prop-2-enyl Group : The allylic double bond in this compound may render it susceptible to oxidation or Michael addition reactions, impacting shelf-life and metabolic pathways.
- Methoxy and Phenyl Groups : Enhance stability against enzymatic degradation (e.g., cytochrome P450), as seen in 6-Methoxy-3-methyl-2-phenyl derivatives .
Biological Activity
6-Prop-2-enyl-2,3-dihydro-1-benzofuran-5-ol is a compound belonging to the benzofuran family, which has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H12O2
- Molecular Weight : 176.21 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Research has indicated that benzofuran derivatives exhibit notable antimicrobial activity. A study highlighted that this compound demonstrated significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of the bacterial cell membrane integrity, leading to cell lysis.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Antioxidant Activity
The compound has also shown promising antioxidant properties. In vitro assays revealed that it effectively scavenges free radicals and reduces oxidative stress markers in cellular models. This activity is attributed to its ability to donate hydrogen atoms and stabilize free radicals.
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of benzofuran derivatives. In animal models of neurodegeneration, this compound exhibited protective effects against neuronal cell death induced by oxidative stress. The compound appears to modulate signaling pathways associated with apoptosis and inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in metabolic processes or signal transduction pathways.
- Receptor Binding : It has been suggested that the compound interacts with neurotransmitter receptors, influencing neuronal signaling.
- Oxidative Stress Modulation : By enhancing the activity of endogenous antioxidant enzymes, the compound reduces oxidative damage in cells.
Study on Antimicrobial Efficacy
A study conducted by researchers at a university evaluated the antimicrobial effects of various benzofuran derivatives, including this compound. The results demonstrated that this compound had superior activity compared to traditional antibiotics against resistant strains of bacteria.
Neuroprotection in Animal Models
In a controlled experiment involving rats subjected to neurotoxic agents, administration of this compound resulted in a significant reduction in behavioral deficits and neuronal loss compared to control groups. This suggests its potential for therapeutic applications in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
